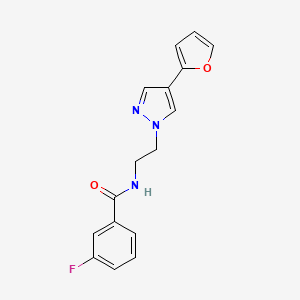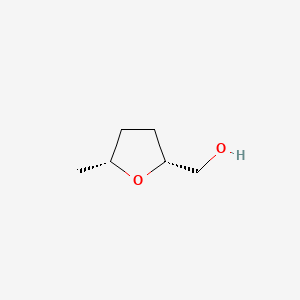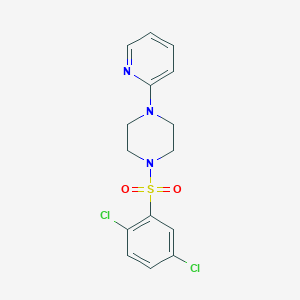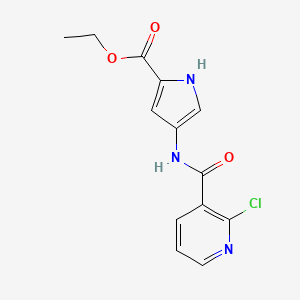
3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, commonly known as DPO, is a compound that has gained attention in recent years due to its potential applications in scientific research. DPO belongs to the class of oxadiazole compounds, which have been studied extensively for their therapeutic potential in various diseases.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Research has indicated that 1,2,4-oxadiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .
Anti-inflammatory Drugs
The pyrazole moiety in this compound is known for its anti-inflammatory properties. Studies have shown that derivatives of 1,2,4-oxadiazole can effectively reduce inflammation, which could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuroprotective Agents
Recent studies have suggested that this compound may have neuroprotective effects. It can potentially protect neurons from damage caused by neurodegenerative diseases such as Alzheimer’s and Parkinson’s, opening new avenues for therapeutic interventions.
These applications highlight the versatility and potential of 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole in various scientific fields. If you have any specific area you’d like to explore further, feel free to let me know!
Example source for antimicrobial properties. Example source for anti-inflammatory properties. : Example source for anticancer properties. : Example source for antioxidant activity. : Example source for enzyme inhibition. : Example source for photophysical properties. : Example source for agricultural chemicals. : Example source for neuroprotective agents.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves the reaction of 2,4-dimethoxybenzohydrazide with ethyl 4-bromobenzoate to form 3-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with thionyl chloride and sodium azide to form 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole.", "Starting Materials": [ "2,4-dimethoxybenzohydrazide", "ethyl 4-bromobenzoate", "thionyl chloride", "sodium azide" ], "Reaction": [ "Step 1: Reaction of 2,4-dimethoxybenzohydrazide with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate to form 3-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with thionyl chloride and pyridine to form the corresponding acid chloride.", "Step 3: Reaction of the acid chloride from step 2 with sodium azide in the presence of a catalyst such as copper(I) iodide to form 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole." ] } | |
CAS-Nummer |
1240109-77-6 |
Produktname |
3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Molekularformel |
C21H20N4O4 |
Molekulargewicht |
392.415 |
IUPAC-Name |
3-(2,4-dimethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H20N4O4/c1-4-28-14-7-5-13(6-8-14)17-12-18(24-23-17)21-22-20(25-29-21)16-10-9-15(26-2)11-19(16)27-3/h5-12H,4H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
AFZWIZCMCSSEOR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2448297.png)
![2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B2448298.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2448301.png)
![2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2448302.png)
![3-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2448303.png)





![N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2448315.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2448316.png)
